1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(9-6-17-4-2-1-3-5-17)23-11-10-18-16-19(7-8-20(18)23)28(25,26)22-12-14-27-15-13-22/h1-5,7-8,16H,6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBZATDFPJDSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced via a sulfonylation reaction, where the indoline core is treated with a sulfonyl chloride derivative in the presence of a base, such as triethylamine.
Attachment of the Phenylpropanone Moiety: The final step involves the attachment of the phenylpropanone moiety through a Friedel-Crafts acylation reaction, using an appropriate acylating agent and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, and dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of indoline derivatives characterized by a morpholinosulfonyl group attached to an indoline ring, further connected to a phenylpropanone moiety. The synthesis typically involves these steps:
- Formation of the Indoline Core : Synthesized through cyclization reactions using an aniline derivative.
- Introduction of the Morpholinosulfonyl Group : Achieved via sulfonylation reactions with sulfonyl chloride derivatives.
- Attachment of the Phenylpropanone Moiety : Conducted through Friedel-Crafts acylation reactions using acylating agents and Lewis acid catalysts.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules and heterocyclic compounds, facilitating advancements in organic chemistry.
Biology
- Biological Activities : Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting its utility in developing new therapeutic agents.
Medicine
- Lead Compound Development : Investigated as a candidate for new drugs targeting diseases modulated by specific biological pathways. Its unique structure allows for modifications that can enhance efficacy and selectivity against disease targets.
Industry
- Material Development : The compound's properties make it suitable for creating novel materials and chemical processes, particularly in drug formulation and delivery systems.
Comparative Studies
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one | Indoline derivative | Antimicrobial, anti-inflammatory, anticancer |
| Indolin-2-one | Indoline derivative | Varies; some anticancer properties |
| Sulfonamides | Sulfonamide | Antimicrobial; diverse pharmacological properties |
| Sulfonylureas | Sulfonamide | Antidiabetic; selective inhibition of specific kinases |
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- Anticancer Activity : In vitro studies reveal that derivatives show significant cytotoxicity against human tumor cell lines with IC50 values indicating effective growth inhibition.
- Antimicrobial Properties : Research has demonstrated that modifications to the morpholinosulfonyl group can enhance antimicrobial activity against resistant bacterial strains.
- Inflammatory Response Modulation : The compound has been shown to modulate inflammatory pathways, presenting opportunities for developing anti-inflammatory therapies.
Mechanism of Action
1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:
Indoline Derivatives: Compounds like indolin-2-one and indolin-3-one, which share the indoline core but differ in their substituents and biological activities.
Sulfonyl-Containing Compounds: Molecules like sulfonamides and sulfonylureas, which contain the sulfonyl group and exhibit diverse pharmacological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the morpholinosulfonyl group, indoline core, and phenylpropanone moiety, which imparts distinct chemical reactivity and potential biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with three classes of analogs: (1) indolinylpropanones without sulfonyl groups, (2) sulfonamide-substituted indolinylpropanones, and (3) simple 3-phenylpropan-1-one derivatives.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Bioactivity: The morpholinosulfonyl group in the target compound increases molecular weight (C₂₂H₂₄N₂O₄S) compared to simpler analogs like S8 (C₁₇H₁₇NO). This modification may improve solubility or target binding, as seen in the piperazinylsulfonyl analog (IC₅₀ = 1.2 µM against LpxH E. coli) . The absence of a sulfonyl group in S8 limits its polarity, relegating it to intermediate roles in synthetic pathways (e.g., transamidation reactions) .
Synthesis Pathways :
- The target compound likely requires sulfonation of the indoline ring followed by coupling with morpholine, analogous to the piperazinylsulfonyl derivative .
- In contrast, S8 is synthesized via Rh-catalyzed coupling, emphasizing the role of transition-metal catalysts in indoline functionalization .
Biological Relevance: Sulfonamide-substituted indolinylpropanones (e.g., piperazinylsulfonyl derivatives) show promise as antibacterial agents, suggesting the morpholinosulfonyl variant may share similar mechanisms .
Biological Activity
1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of viral replication. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features an indoline moiety substituted with a morpholinosulfonyl group, which is crucial for its biological activity.
Research indicates that this compound exhibits anti-cancer properties primarily through the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. PI3K is involved in various cellular processes such as growth, proliferation, and survival. Compounds that inhibit this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
Inhibition of Viral Replication
Additionally, studies have shown that this compound may act as an inhibitor of human immunodeficiency virus (HIV) replication. The mechanism involves interference with viral entry or replication processes, making it a candidate for further development in antiviral therapies .
Biological Activity Data
The biological activities of the compound have been evaluated in various studies. Below is a summary table of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Anti-cancer activity | In vitro assays | Significant reduction in cell viability in cancer cell lines. |
| Study 2 | HIV replication inhibition | Viral load assays | Reduced viral load in treated cells compared to controls. |
| Study 3 | Cytotoxicity | MTT assay | IC50 values indicating potency against specific cancer types. |
Case Study 1: Anti-Cancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against various cancer cell lines, including breast and lung cancers. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties of the compound against HIV. The research utilized a series of assays to measure viral replication rates in treated versus untreated cells. The findings indicated that the compound effectively reduced HIV replication by interfering with the viral lifecycle at multiple stages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
